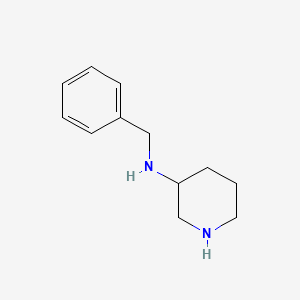
4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . The compound also contains a trifluoromethyl group, which is a functional group in organofluorines that has the formula -CF3 .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring substituted at the 4 and 6 positions by a 4-methyl-1H-pyrazol-1-yl group and a trifluoromethyl group, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity and stability .Aplicaciones Científicas De Investigación
Supramolecular Synthesis and Hydrogen Bonding
4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine plays a role in the formation of supramolecular structures through hydrogen bonding. In the study by Wang et al., novel crystals were formed with a series of N-containing heterocycles, emphasizing the significant role of hydrogen bonds in assembling molecules into larger architectures. The research highlights the crucial role of C–H⋯F interactions in the formation of higher-order supramolecular structures, demonstrating the compound's potential in designing complex molecular assemblies (Wang et al., 2014).
Synthesis of Pyrazole- and Pyrimidine-based Derivatives
4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine serves as a precursor in synthesizing a variety of pyrazole- and pyrimidine-based derivatives with potential pharmacological applications. Ajani et al. detailed the synthesis of pyrazole-based pyrimidine scaffolds, showcasing the compound's versatility in drug design due to its pharmacological therapeutic potentials (Ajani et al., 2019).
Sonochemical Synthesis
The compound is utilized in sonochemical synthesis methods to create pyrazolo[1,5-a]pyrimidines, highlighting a simple, mild, and efficient synthesis approach. Buriol et al. demonstrated the advantages of this methodology, including short reaction times and satisfactory yields, indicating the compound's contribution to improving synthetic efficiency in chemical research (Buriol et al., 2013).
Anticancer and Anti-inflammatory Agents
The compound is foundational in synthesizing novel derivatives with anticancer and anti-inflammatory properties. Rahmouni et al. synthesized a series of pyrazolopyrimidine derivatives, highlighting their potential as anticancer and anti-5-lipoxygenase agents, which further indicates the compound's significant role in developing new therapeutic agents (Rahmouni et al., 2016).
Metallic Grid Assembly
In the field of coordination chemistry, 4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine contributes to the assembly of metallic grids. Manzano et al. used related ligands for building [2 x 2] metallic grids, encapsulating anions, and exploring cation-anion interactions in solution, showcasing the compound's potential in creating intricate molecular structures with specific functional properties (Manzano et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-methylpyrazol-1-yl)-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c1-6-3-15-16(4-6)8-2-7(9(10,11)12)13-5-14-8/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBUFMIMJWGYFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

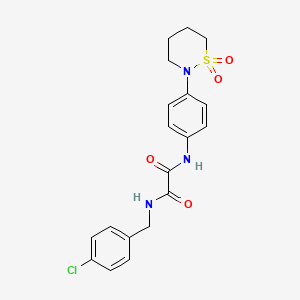
![N-[3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2370157.png)
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2370158.png)
![[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2370161.png)
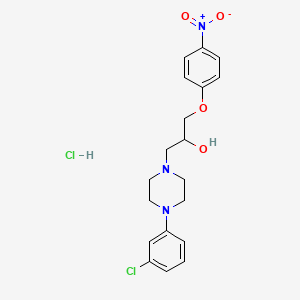
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2370166.png)
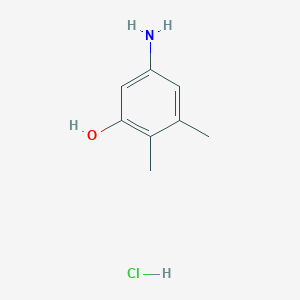
![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2370168.png)
![2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2370169.png)
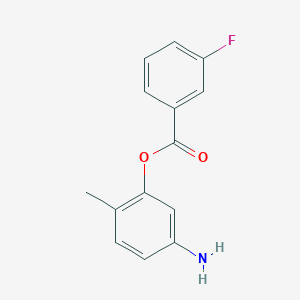
![6-Methoxyimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2370172.png)
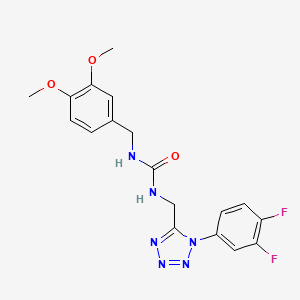
![4-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B2370177.png)
